4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one
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Overview
Description
4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one typically involves the nitration of 4-chloro-1-methylquinolin-2(1H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As potential antimicrobial, antiviral, and anticancer agents.
Biology: As probes for studying biological processes.
Industry: In the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the nitro and methyl groups.
6-Nitroquinoline: Lacks the chloro and methyl groups.
1-Methylquinoline: Lacks the chloro and nitro groups.
Uniqueness
4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is unique due to the presence of both electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7ClN2O3 |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
4-chloro-1-methyl-6-nitroquinolin-2-one |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-9-3-2-6(13(15)16)4-7(9)8(11)5-10(12)14/h2-5H,1H3 |
InChI Key |
LFRLOCJSAUASHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=CC1=O)Cl |
Origin of Product |
United States |
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